molecular formula C21H24N2O4S B2458634 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 955776-90-6

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2458634
CAS No.: 955776-90-6
M. Wt: 400.49
InChI Key: CZPHVRYEBBJVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a tetrahydroisoquinoline scaffold, a structure prevalent in compounds that modulate various biological targets, including kinase enzymes and G protein-coupled receptors (GPCRs) . The molecular design incorporates a benzenesulfonamide group, a common pharmacophore known to contribute to high-affinity binding in many enzyme inhibitor classes . Preliminary research into compounds with similar structural motifs suggests potential application in the study of kinase-dependent disorders, particularly those involving the TAM family of receptor tyrosine kinases such as Axl and Mer . Additionally, the tetrahydroisoquinoline core is found in ligands investigated for neurological targets, indicating this compound may serve as a valuable research tool for probing dopaminergic or other neurotransmitter systems . Its precise mechanism of action is a subject of ongoing investigation, but it is hypothesized to function as a potent and selective inhibitor for specific protein kinases or receptors. Researchers can utilize this chemical probe to elucidate novel signaling pathways and explore new therapeutic strategies in areas such as oncology and neuroscience. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-11-19(27-2)7-8-20(14)28(25,26)22-18-6-5-15-9-10-23(13-17(15)12-18)21(24)16-3-4-16/h5-8,11-12,16,22H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPHVRYEBBJVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H24N2O4S
  • Molecular Weight : 420.51 g/mol
  • CAS Number : 1206989-81-2

The compound features a complex structure that includes a tetrahydroisoquinoline moiety linked to a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Antipsychotic Properties

Research indicates that compounds with similar structures exhibit selective agonism at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in mood regulation and antipsychotic effects. In animal models, compounds related to this structure have shown significant antipsychotic-like activity by modulating serotonergic signaling pathways .

2. Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis. Preliminary tests suggest that this compound may exhibit similar antimicrobial effects against various bacterial strains .

The mechanisms by which this compound exerts its biological effects may include:

  • Serotonin Receptor Modulation : Acting as an agonist or antagonist at specific serotonin receptors can influence neurotransmitter release and neuronal excitability.
  • Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

Several studies have examined the biological effects of structurally similar compounds:

StudyFindings
Identified serotonin receptor agonists with significant selectivity for the 5-HT_2C receptor.
Demonstrated antimicrobial activity in sulfonamide derivatives against Gram-positive bacteria.
Showed anticancer effects in tetrahydroisoquinoline derivatives through apoptosis induction.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Antitumor Activity :
    • Compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, related sulfonamide derivatives have been shown to affect tumor growth in vitro and in vivo models.
  • Inhibition of Carbonic Anhydrase :
    • The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which are crucial in regulating acid-base balance and fluid secretion. This inhibition can have implications for treating conditions such as glaucoma and edema.
  • Cardiovascular Effects :
    • Studies have suggested that related compounds may influence cardiovascular responses by modulating perfusion pressure and coronary resistance. These effects are potentially mediated through interactions with calcium channels.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the tetrahydroisoquinoline core.
  • Introduction of the cyclopropanecarbonyl group.
  • Addition of the methoxy and sulfonamide functionalities.

Careful control over reaction conditions is essential to achieve high yields and purity .

Antitumor Mechanism

A study investigated the antitumor effects of a related sulfonamide compound on various cancer cell lines. The results indicated that treatment led to significant apoptosis and reduced cell viability, suggesting a potential pathway for therapeutic development .

Cardiovascular Study

Research involving isolated rat heart models demonstrated that certain sulfonamide derivatives could modulate cardiovascular parameters effectively. The findings pointed towards a mechanism involving calcium channel interactions, which may inform future cardiovascular drug design.

Q & A

Q. What are the critical synthetic steps and purification methods for this compound?

The synthesis involves a multi-step sequence:

  • Cyclopropanecarbonyl group introduction : Achieved via coupling reactions under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) to activate carboxylic acids .
  • Tetrahydroisoquinoline core formation : Cyclization of benzylamine derivatives using reductive amination or Pictet-Spengler reactions, optimized at 60–80°C in solvents like dichloromethane .
  • Sulfonamide conjugation : Reacting the amine group with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of triethylamine to neutralize HCl byproducts .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and acetonitrile/water gradients ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity?

Key characterization techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm, sulfonamide NH at δ 8.1–8.3 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 429.5) .
  • HPLC-DAD : Monitors purity and detects impurities via UV absorption profiles (λ = 254 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized for steps involving sensitive functional groups (e.g., cyclopropane or sulfonamide)?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during cyclopropane conjugation to prevent undesired side reactions .
  • Low-temperature conditions : Maintain reactions at 0–5°C during sulfonylation to minimize hydrolysis of the sulfonyl chloride .
  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to improve regioselectivity and reduce byproducts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Comparative assays : Perform parallel testing in enzyme inhibition (e.g., carbonic anhydrase) and receptor-binding (e.g., GPCR) assays under standardized conditions .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities for different targets, prioritizing conserved interaction motifs (e.g., sulfonamide-SO2_2NH with catalytic zinc in enzymes) .
  • Metabolite profiling : Assess if contradictory results arise from metabolic transformations (e.g., demethylation of methoxy groups) using LC-MS/MS .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies : Incubate the compound at 40–60°C in buffers (pH 1–10) for 24–72 hours and monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) using Arrhenius plots for temperature-dependent stability .
  • Light sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux hours) with UV-Vis spectroscopy to detect photodegradation products .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability, CNS penetration)?

  • Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors .
  • Blood-brain barrier (BBB) penetration : Use SwissADME or Schrödinger’s QikProp to predict logBB values; values >0.3 suggest CNS activity .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using docking tools like AutoDock Vina to assess drug-drug interaction risks .

Data Contradiction and Mechanistic Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Solubility parameter (SP) calculation : Use Hansen solubility parameters (δd_d, δp_p, δh_h) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
  • Co-solvency studies : Test binary mixtures (e.g., water/ethanol) to enhance solubility while maintaining stability .
  • Crystalline vs. amorphous forms : Compare solubility of recrystallized (high crystallinity) and spray-dried (amorphous) forms via XRPD and DSC .

Q. What experimental designs elucidate the compound’s mechanism of action in inflammatory pathways?

  • Transcriptomic profiling : Perform RNA-seq on treated macrophages to identify differentially expressed genes (e.g., NF-κB or COX-2 pathways) .
  • Protein pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates, followed by LC-MS/MS identification .
  • Kinase activity profiling : Screen against a panel of 100+ kinases using radiometric assays to pinpoint inhibitory targets .

Methodological Recommendations

Q. How to design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Bioisosteric replacements : Substitute sulfonamide with carbamate or phosphonamide groups to assess tolerance .
  • 3D-QSAR modeling : Build comparative molecular field analysis (CoMFA) models using IC50_{50} data from biological assays .

Q. What in vitro assays are most suitable for evaluating its cytotoxicity and selectivity?

  • MTT assay : Test against normal (e.g., HEK293) and cancer (e.g., MCF-7) cell lines to calculate selectivity indices (SI) .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Mitochondrial membrane potential : Use JC-1 dye to assess depolarization as an early apoptosis indicator .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.